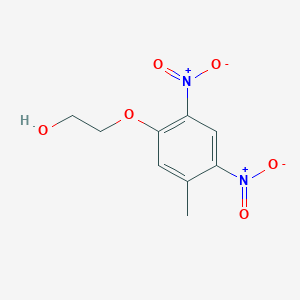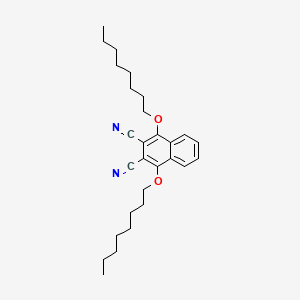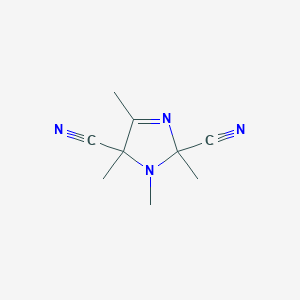
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four methyl groups and two cyano groups attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Recycling of catalysts and solvents can also be implemented to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Applications De Recherche Scientifique
Chemistry: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, imidazole derivatives are studied for their potential therapeutic properties. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, imidazole derivatives are used as catalysts, corrosion inhibitors, and components in the production of polymers and resins. Their stability and reactivity make them suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of cyano groups enhances its ability to participate in coordination chemistry, while the methyl groups influence its hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the cyano groups.
2,4,5-Trimethylimidazole: Contains one less methyl group.
1,2,4,5-Tetramethyl-2,5-dihydro-1H-pyrrole-2,5-dicarbonitrile: Similar structure but with a pyrrole ring instead of an imidazole ring .
Uniqueness: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
112470-88-9 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
2,3,4,5-tetramethylimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H12N4/c1-7-8(2,5-10)13(4)9(3,6-11)12-7/h1-4H3 |
Clé InChI |
HQAVBZGOTVAZCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(N(C1(C)C#N)C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


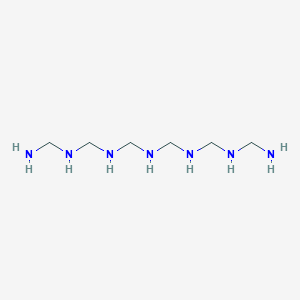

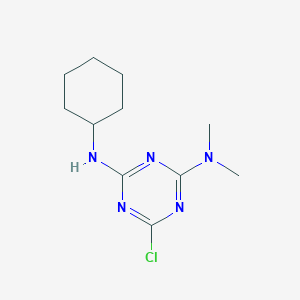
sulfanium bromide](/img/structure/B14297986.png)
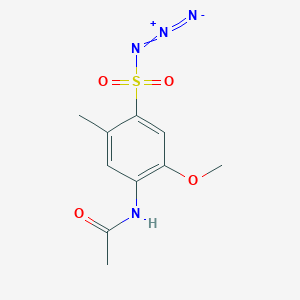
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
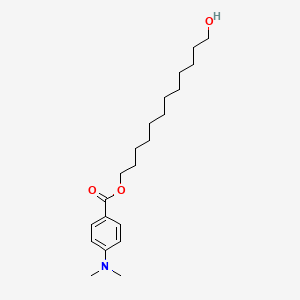
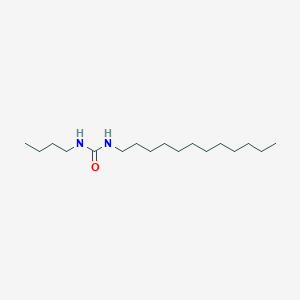
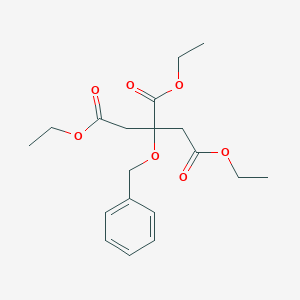

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
